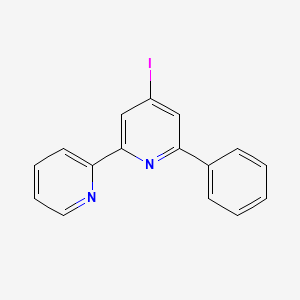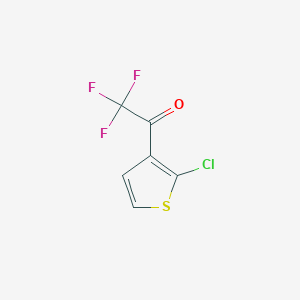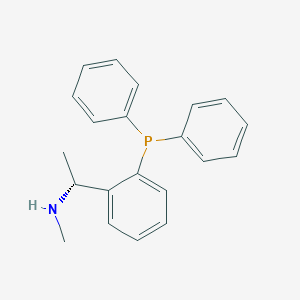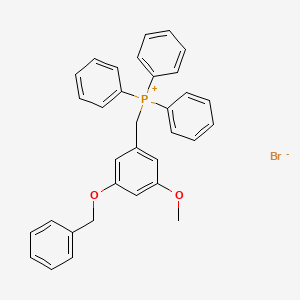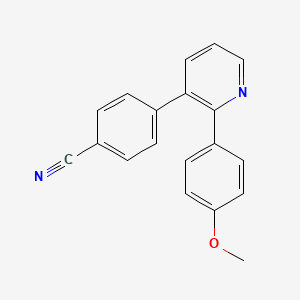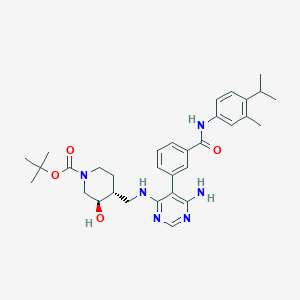
tert-Butyl (3R,4R)-4-(((6-amino-5-(3-((4-isopropyl-3-methylphenyl)carbamoyl)phenyl)pyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3R,4R)-4-(((6-amino-5-(3-((4-isopropyl-3-methylphenyl)carbamoyl)phenyl)pyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, a pyrimidine moiety, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine group, and the attachment of various functional groups. Typical reaction conditions may include:
Formation of the Piperidine Ring: This could involve cyclization reactions using appropriate precursors.
Introduction of the Pyrimidine Group: This step might involve nucleophilic substitution or coupling reactions.
Functional Group Attachments: Various reagents and catalysts may be used to introduce the amino, hydroxyl, and carbamoyl groups.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group may undergo oxidation to form a ketone or aldehyde.
Reduction: The carbamoyl group could be reduced to an amine.
Substitution: Various functional groups may be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbamoyl group would yield an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate, particularly if it exhibits biological activity against certain diseases.
Industry
In industry, it might be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For example, if this compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (3R,4R)-4-(((6-amino-5-(3-phenyl)pyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate
- tert-Butyl (3R,4R)-4-(((6-amino-5-(3-(4-methylphenyl)pyrimidin-4-yl)amino)methyl)-3-hydroxypiperidine-1-carboxylate
Uniqueness
This compound is unique due to the specific arrangement of functional groups and the presence of the isopropyl and methyl groups on the phenyl ring. These structural features may confer unique biological activity or chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C32H42N6O4 |
|---|---|
Molekulargewicht |
574.7 g/mol |
IUPAC-Name |
tert-butyl (3R,4R)-4-[[[6-amino-5-[3-[(3-methyl-4-propan-2-ylphenyl)carbamoyl]phenyl]pyrimidin-4-yl]amino]methyl]-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C32H42N6O4/c1-19(2)25-11-10-24(14-20(25)3)37-30(40)22-9-7-8-21(15-22)27-28(33)35-18-36-29(27)34-16-23-12-13-38(17-26(23)39)31(41)42-32(4,5)6/h7-11,14-15,18-19,23,26,39H,12-13,16-17H2,1-6H3,(H,37,40)(H3,33,34,35,36)/t23-,26+/m1/s1 |
InChI-Schlüssel |
QELZTFATNKIERN-BVAGGSTKSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=C(N=CN=C3NC[C@H]4CCN(C[C@@H]4O)C(=O)OC(C)(C)C)N)C(C)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=C(N=CN=C3NCC4CCN(CC4O)C(=O)OC(C)(C)C)N)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


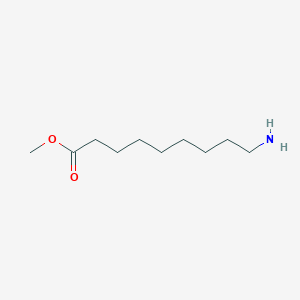
![1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B15221950.png)
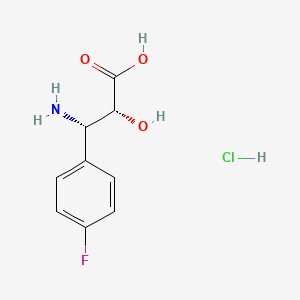
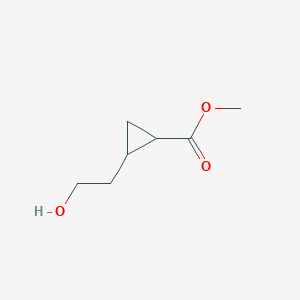
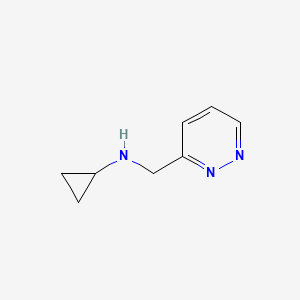
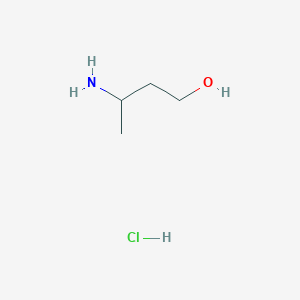
![(3AS,8aS)-1-Benzyl-3a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol](/img/structure/B15221978.png)
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B15221980.png)
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B15221988.png)
